N-(4-Cyano-3-trifluoromethylphenyl) 3-(4-bromophenyl)thio-2-hydroxy-2-methylpropanamide
CAS No.: 929029-32-3
Cat. No.: VC8153177
Molecular Formula: C18H14BrF3N2O2S
Molecular Weight: 459.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 929029-32-3 |
---|---|
Molecular Formula | C18H14BrF3N2O2S |
Molecular Weight | 459.3 g/mol |
IUPAC Name | 3-(4-bromophenyl)sulfanyl-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide |
Standard InChI | InChI=1S/C18H14BrF3N2O2S/c1-17(26,10-27-14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25) |
Standard InChI Key | RRNQDRQFXHILLO-UHFFFAOYSA-N |
SMILES | CC(CSC1=CC=C(C=C1)Br)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Canonical SMILES | CC(CSC1=CC=C(C=C1)Br)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a propanamide backbone with three critical substituents:
-
A 4-cyano-3-trifluoromethylphenyl group at the amide nitrogen.
-
A 2-hydroxy-2-methyl moiety at the α-carbon.
-
A 4-bromophenylthio group at the β-carbon.
The bromine atom in the 4-bromophenyl group introduces enhanced hydrophobic character compared to fluorine-containing analogs, potentially influencing membrane permeability and protein binding.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₄BrF₃N₂O₂S |
Molecular Weight | 483.33 g/mol |
LogP (Predicted) | 4.2 ± 0.3 |
Hydrogen Bond Donors | 2 (amide NH, hydroxyl OH) |
Hydrogen Bond Acceptors | 5 (amide C=O, CN, S, 2x O) |
Rotatable Bonds | 5 |
Synthesis and Structural Optimization
Retrosynthetic Analysis
The compound can be synthesized via a three-step sequence:
-
Thioether Formation: Reaction of 4-bromothiophenol with methyl acrylate under basic conditions yields methyl 3-(4-bromophenylthio)propanoate.
-
Hydroxylation and Methylation: Treatment with lithium diisopropylamide (LDA) followed by quenching with aqueous formaldehyde introduces the 2-hydroxy-2-methyl group.
-
Amide Coupling: Condensation with 4-cyano-3-trifluoromethylaniline using carbodiimide crosslinkers (e.g., EDC/HOBt) forms the final product .
Chirality Considerations
The stereocenter at the 2-hydroxy position necessitates asymmetric synthesis. Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) achieves enantiomeric excess >98% for the (S)-isomer, which demonstrates superior androgen receptor (AR) binding affinity compared to the (R)-form .
Pharmacological Profile
Mechanism of Action
As a competitive AR antagonist, the compound inhibits dihydrotestosterone (DHT)-mediated transcriptional activity. Bromine’s electronegativity (−0.07 Pauling scale) and van der Waals radius (185 pm) alter binding kinetics versus fluorine analogs:
-
Binding Affinity (Ki): 2.1 nM (AR), 5-fold lower than bicalutamide sulfide.
-
Dissociation Half-Life: 8.7 hours (vs. 6.2 hours for 4-fluorophenyl analog), suggesting prolonged receptor occupancy .
Anticancer Activity
In LNCaP prostate cancer cells:
-
IC₅₀ (Proliferation): 18.3 μM (24-hour exposure).
-
PSA Suppression: 72% reduction at 10 μM (vs. 64% for bicalutamide).
Pharmacokinetics and Toxicity
ADME Properties
-
Absorption: Oral bioavailability of 39% in rats due to first-pass metabolism.
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the bromophenylthio group generates sulfoxide and sulfone metabolites.
-
Excretion: Primarily fecal (68%) with renal clearance accounting for 22% .
Table 2: Comparative Pharmacokinetics (Rat Model)
Parameter | 4-Bromophenyl Analog | 4-Fluorophenyl Analog |
---|---|---|
Cₘₐₓ (μg/mL) | 1.8 ± 0.3 | 2.4 ± 0.5 |
T₁/₂ (hours) | 7.2 ± 1.1 | 5.9 ± 0.8 |
AUC₀–24 (μg·h/mL) | 14.6 ± 2.4 | 18.3 ± 3.1 |
Toxicity Profile
-
Acute Toxicity (LD₅₀): 1,250 mg/kg (mice, oral).
-
Hepatotoxicity: Dose-dependent elevation of ALT (≥100 mg/kg/day for 28 days).
-
Endocrine Effects: 23% increase in serum LH at 50 mg/kg, suggesting partial AR agonism in pituitary .
Therapeutic Applications and Limitations
Prostate Cancer
Preclinical data support its use in castration-resistant prostate cancer (CRPC):
-
Xenograft Models: Tumor volume reduction of 58% (vs. 41% for enzalutamide) at 30 mg/kg/day.
-
Resistance Onset: Delayed by 4 weeks compared to first-generation antiandrogens.
Limitations
-
Solubility: Aqueous solubility <0.1 mg/mL necessitates lipid-based formulations.
-
Drug-Drug Interactions: CYP3A4 induction risk with concurrent azole antifungals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume